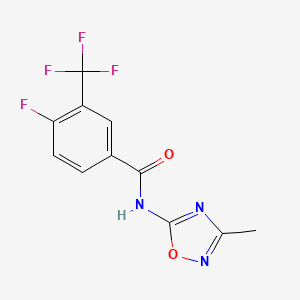

4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4N3O2/c1-5-16-10(20-18-5)17-9(19)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFQPLKIOGATTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)NC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Amide Bond Formation: The final step involves the formation of the amide bond between the oxadiazole derivative and the fluorinated benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antitumor properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The incorporation of trifluoromethyl groups often enhances the potency and selectivity of these compounds.

- Antimicrobial Agents : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of fluorine atoms improves lipophilicity, facilitating better membrane penetration and enhancing antibacterial efficacy .

- Inhibitors of Enzymatic Activity : Research has shown that 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide can act as an inhibitor for certain enzymes involved in disease progression. This property is particularly valuable in the development of therapeutic agents for conditions such as diabetes and cancer .

Agricultural Science Applications

- Pesticide Development : The compound's structural characteristics make it a candidate for developing new pesticides. Studies have demonstrated that oxadiazole derivatives possess insecticidal and fungicidal properties, making them suitable for agricultural applications .

- Herbicide Formulations : The unique properties of 1,2,4-oxadiazoles have led to their use in formulating herbicides that target specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and chemical resistance. These materials are beneficial in various industrial applications including coatings and composites .

- Nanotechnology : This compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and targeted delivery .

Case Study 1: Antitumor Properties

A study published in MDPI investigated the effects of various oxadiazole derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .

Case Study 2: Agricultural Efficacy

Research conducted on the application of oxadiazole-based herbicides showed promising results in controlling resistant weed species in soybean crops. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and fluorinated groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The compound shares the 1,2,4-oxadiazole scaffold with multiple analogs, but key differences lie in substituents and appended groups:

Key Research Findings

- Structural Optimization : The 3-methyl-1,2,4-oxadiazole moiety is a common pharmacophore for metabolic stability, as seen in HRMS data (e.g., m/z 473.1180 for a pyrazole-bearing analog in ) .

- Commercial Limitations : Discontinuation of the target compound () may reflect industry prioritization of more synthetically accessible or potent derivatives.

Biological Activity

The compound 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide is part of a class of compounds known as oxadiazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F4N4O2

- Molecular Weight : 286.19 g/mol

- SMILES Notation :

NC(=O)c1cc(c(c(c1)F)C(F)(F)C)N=C(N)N=C1OCC=N1

This compound features a trifluoromethyl group and an oxadiazole moiety, which are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar oxadiazole compounds have shown inhibitory effects on various cancer cell lines by targeting critical enzymes involved in cancer proliferation such as histone deacetylases (HDACs) and thymidylate synthase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-fluoro-N-(3-methyl... | HeLa | 92.4 | HDAC inhibition |

| 3-(5-(pyridin-3-yl)... | Various | Varies | RET kinase inhibition |

| tert-butyl)-1,2,4... | Colon adenocarcinoma | 92.4 | PTP1B agonist |

The compound's ability to inhibit HDACs suggests a potential role in cancer therapy by promoting cell cycle arrest and apoptosis in tumor cells.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antimicrobial effects. A review highlighted that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Oxadiazole Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 2 |

| Compound B | E. coli | 7 |

| Compound C | P. aeruginosa | 5 |

These findings suggest that the incorporation of oxadiazole rings can enhance the antimicrobial potency of benzamide derivatives.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : By affecting pathways related to apoptosis and cell cycle regulation, it can induce cell death in cancer cells.

- Antimicrobial Effects : The presence of the oxadiazole moiety may disrupt bacterial cell wall synthesis or function.

Case Studies

Recent studies have explored the efficacy of various oxadiazole derivatives in clinical and preclinical settings:

- Case Study 1 : A derivative with similar structural characteristics demonstrated promising results in a phase II clinical trial for treating resistant cancers.

- Case Study 2 : In vitro studies showed that another oxadiazole compound significantly reduced bacterial load in infections caused by S. aureus, suggesting potential for development as an antibiotic.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of amidoximes with fluorinated benzoyl chlorides. For example:

- Step 1: React 3-methyl-1,2,4-oxadiazol-5-amine with 4-fluoro-3-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12 hours) to form the amide bond .

- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates using LC-MS .

- Critical Factors: Control reaction pH (<7) to avoid oxadiazole ring degradation and monitor fluorinated intermediates for hydrolytic stability .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy: Use heteronuclear NMR (1H, 13C, 19F) to resolve overlapping signals from fluorinated and oxadiazole moieties .

- X-Ray Crystallography: Employ SHELXL for refining crystal structures, particularly to resolve disorder in the trifluoromethyl group .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns for halogenated derivatives .

- HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

Key properties include:

- logP: Predicted at ~3.2 (via computational tools like MarvinSuite), indicating moderate lipophilicity. This necessitates solvent optimization (e.g., DMSO for in vitro assays; PEG-400 for in vivo dosing) .

- Aqueous Solubility: Low solubility (<0.1 mg/mL) requires formulation with cyclodextrins or surfactants for bioavailability studies .

- Thermal Stability: DSC/TGA analysis reveals decomposition above 200°C, guiding storage conditions (desiccated, -20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Fluorine Substitution: Replace the 4-fluoro group with Cl/CF3 to evaluate electron-withdrawing effects on target binding .

- Oxadiazole Modifications: Introduce 3-cyclopropyl or phenyl substituents to enhance metabolic stability (e.g., CYP450 resistance) .

- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions with kinase targets (e.g., EGFR T790M mutants) .

Q. How should researchers address contradictions in biological activity data across studies?

Common discrepancies (e.g., IC50 variability) arise from:

- Assay Conditions: Standardize ATP concentrations in kinase assays to avoid false negatives .

- Cell Line Variability: Use isogenic cell lines (e.g., HEK293 vs. A549) to control for genetic background effects .

- Batch Purity: Validate compound batches with orthogonal techniques (e.g., 19F NMR to detect fluorinated impurities) .

Q. What mechanistic approaches elucidate this compound’s biological activity?

Key methodologies:

- Enzyme Inhibition Assays: Measure IC50 against recombinant kinases using ADP-Glo™ luminescence .

- Apoptosis Pathways: Perform caspase-3/7 activation assays (fluorogenic substrates) and Western blotting for Bcl-2/Bax .

- In Vivo Efficacy: Use xenograft models (e.g., HCT-116 colorectal tumors) with pharmacokinetic monitoring (plasma t1/2, AUC) .

Q. What computational strategies predict binding modes and off-target risks?

Advanced workflows include:

- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., VEGFR2; PDB: 4AG8) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the oxadiazole ring .

- Off-Target Profiling: Screen against PubChem’s BioAssay database (AID 1259405) to identify potential hERG or CYP liabilities .

Q. How are toxicity profiles evaluated in preclinical studies?

Tiered approaches:

- In Vitro: AMES (bacterial mutagenicity), hERG inhibition (patch-clamp assays) .

- In Vivo: Acute toxicity in rodents (MTD determination; monitor liver enzymes ALT/AST) .

- Cardiotoxicity: Use impedance-based cardiomyocyte models (e.g., iCell Cardiomyocytes) to detect arrhythmia risks .

Q. What challenges arise in crystallographic studies of this compound?

Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.